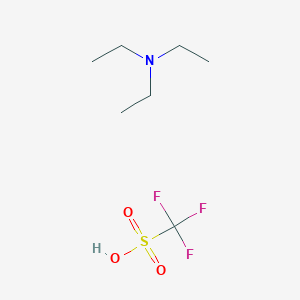
Triethylamine salt of trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine salt of trifluoromethanesulfonic acid is a chemical compound formed by the reaction of trifluoromethanesulfonic acid with triethylamine. This compound is known for its strong acidity and is widely used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of triethylamine salt of trifluoromethanesulfonic acid typically involves the direct reaction of trifluoromethanesulfonic acid with triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful addition of triethylamine to trifluoromethanesulfonic acid under controlled conditions to ensure safety and maximize yield. The product is then subjected to purification processes to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylamine salt of trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often serving as a catalyst or reagent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dichloromethane, acetonitrile, and various bases and acids. The reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, carbon-carbon bonded structures, and various heterocyclic compounds .
Applications De Recherche Scientifique
Triethylamine salt of trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triethylamine salt of trifluoromethanesulfonic acid involves its strong acidity and ability to act as a proton donor. This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in similar applications.
Triethylamine: A common organic base used in various chemical reactions.
Uniqueness
Triethylamine salt of trifluoromethanesulfonic acid is unique due to its combination of strong acidity from trifluoromethanesulfonic acid and the basic properties of triethylamine. This combination allows it to act as an effective catalyst and reagent in a wide range of chemical reactions, making it highly versatile and valuable in both research and industrial applications .
Propriétés
Numéro CAS |
646-58-2 |
|---|---|
Formule moléculaire |
C7H16F3NO3S |
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
N,N-diethylethanamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H15N.CHF3O3S/c1-4-7(5-2)6-3;2-1(3,4)8(5,6)7/h4-6H2,1-3H3;(H,5,6,7) |
Clé InChI |
TVBIVRGNYNBFCD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


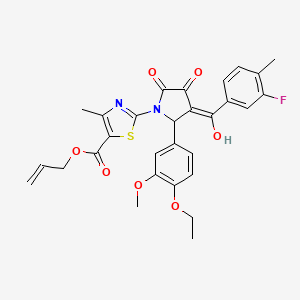

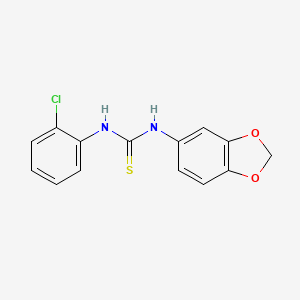
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
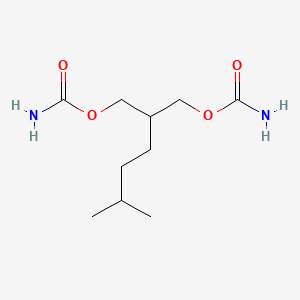

![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
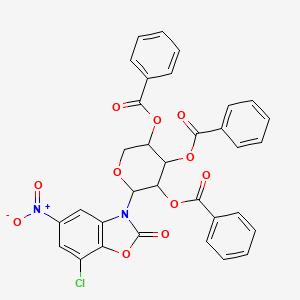
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
